molecular formula C18H23NO3 B5171494 (3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine CAS No. 40172-00-7

(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine

Cat. No. B5171494
CAS RN: 40172-00-7
M. Wt: 301.4 g/mol
InChI Key: LCTGGPPJOAIRSI-UHFFFAOYSA-N
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Description

(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as DMBA, is a chemical compound that belongs to the family of phenethylamines. DMBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In

Scientific Research Applications

(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been studied extensively for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. (3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has also been investigated for its potential as a serotonin receptor agonist and has shown promising results in the treatment of depression and anxiety disorders.

Mechanism of Action

The mechanism of action of (3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. (3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, inhibit tumor growth, and improve mood and cognitive function. (3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of (3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of (3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine. One area of interest is the development of more potent and selective (3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine analogs that can be used in the treatment of various diseases. Another area of interest is the investigation of the potential neuroprotective effects of (3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine and its analogs in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine and its potential applications in various fields.

Synthesis Methods

(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyphenethylamine. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride, to yield the final product.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-20-16-7-4-14(5-8-16)10-11-19-13-15-6-9-17(21-2)18(12-15)22-3/h4-9,12,19H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTGGPPJOAIRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101193495
Record name N-[(3,4-Dimethoxyphenyl)methyl]-4-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-Dimethoxyphenyl)methyl]-4-methoxybenzeneethanamine

CAS RN

40172-00-7
Record name N-[(3,4-Dimethoxyphenyl)methyl]-4-methoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40172-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3,4-Dimethoxyphenyl)methyl]-4-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101193495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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